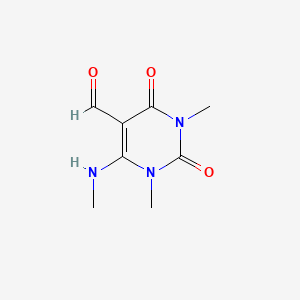

1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Description

1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a functionalized tetrahydropyrimidine derivative characterized by a carbaldehyde group at position 5, methyl substituents at positions 1 and 3, and a methylamino group at position 6. Its synthesis involves a microwave-assisted reaction between an amino derivative and 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde under optimized conditions, as described in . The compound’s structural features, including the reactive carbaldehyde moiety and hydrogen-bonding capabilities, make it a versatile intermediate for pharmaceutical and materials science applications. Notably, derivatives of tetrahydropyrimidines are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name |

1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-9-6-5(4-12)7(13)11(3)8(14)10(6)2/h4,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOMYYSBGBBWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)N(C(=O)N1C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS: 89549-92-8) is a synthetic compound with potential biological activities. Its unique chemical structure suggests various pharmacological properties that warrant investigation. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H11N3O3

- Molecular Weight : 197.19 g/mol

- Purity : 95%

- Melting Point : 202°C to 204°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

- Antimicrobial Effects : Some derivatives of tetrahydropyrimidines have shown activity against bacterial strains, suggesting a potential for antimicrobial applications.

In Vitro Studies

-

Cytotoxicity Assays :

- Research indicates that 1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies.

- Inflammation Models :

In Vivo Studies

- Animal Models :

Case Studies

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 197.19 g/mol. Its structure features a tetrahydropyrimidine ring with multiple functional groups that contribute to its reactivity and biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, studies have shown that 1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde can inhibit the proliferation of certain cancer cell lines. For instance:

- Case Study : A study demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The compound's ability to modulate key signaling pathways involved in cell survival and death was highlighted .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

- Findings : In vitro tests showed that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Lead Compound in Drug Discovery

Due to its unique structural features and biological activity, 1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde serves as a lead compound in drug discovery programs aimed at synthesizing novel therapeutic agents.

Structure-Activity Relationship Studies

The compound is utilized in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity.

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 6 | Increases lipophilicity and cellular uptake |

| Alteration of aldehyde group | Modulates reactivity and potential for forming adducts with biomolecules |

These insights guide chemists in optimizing compounds for enhanced efficacy and reduced toxicity.

Mechanistic Studies

Investigations into the mechanisms by which this compound exerts its effects have revealed interactions with specific cellular targets.

- Example : Research indicates that it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation .

Toxicological Assessments

Safety evaluations are crucial for any potential therapeutic application. Preliminary toxicological studies indicate that while the compound exhibits some cytotoxicity at high concentrations, it remains within acceptable limits for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, highlighting variations in substituents, molecular properties, and functional relevance:

Key Structural and Functional Insights

Substituent Effects on Reactivity and Solubility

- C5 Carbaldehyde vs. Carboxylic Acid/Carboxylate : The target compound’s carbaldehyde group (C5) is highly reactive, enabling condensation reactions (e.g., formation of hydrazones or imines) . In contrast, the carboxylic acid analog () exhibits stronger hydrogen-bonding capacity, which may enhance binding to biological targets .

- Amino Group Variations: Replacing the methylamino group (target compound) with dimethylamino () or methoxyethylamino () alters steric and electronic properties.

- Halogen Substitution : The 6-chloro derivative () introduces electrophilicity, enabling nucleophilic aromatic substitution, a feature absent in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of aldehydes (e.g., 3-hydroxybenzaldehyde) with β-keto esters or acetoacetate derivatives in the presence of urea or thiourea. Cyclization is achieved under reflux conditions with catalysts like HCl or Lewis acids (e.g., ZnCl₂). Solvent selection (e.g., ethanol, DMSO) and temperature control (60–100°C) are critical to prevent intermediate decomposition. Post-synthetic purification via column chromatography or recrystallization enhances purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Confirm regiochemistry of the methylamino and carbonyl groups.

- HPLC : Assess purity (>95% recommended for biological assays).

- Mass Spectrometry (ESI-MS) : Verify molecular weight (197.194 g/mol) and fragmentation patterns .

- XRD : Resolve crystallographic ambiguities if single crystals are obtainable .

Q. What spectroscopic benchmarks are critical for characterizing this compound?

- Methodological Answer : Key spectral markers include:

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching of dioxo groups) and ~3200 cm⁻¹ (N-H stretching of methylamino group).

- ¹H NMR : Singlets for methyl groups (δ 2.8–3.2 ppm) and downfield shifts for aldehyde protons (δ 9.5–10.0 ppm).

- ¹³C NMR : Peaks at ~190 ppm (aldehyde carbon) and ~160 ppm (dioxo carbons) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the tetrahydropyrimidine core?

- Methodological Answer : Regioselective modifications require:

- Protecting Groups : Temporarily block the aldehyde or methylamino moiety using tert-butyldimethylsilyl (TBS) or Boc groups to direct reactions to specific positions.

- Catalytic Control : Use Pd-mediated cross-coupling or organocatalysts to target C-5 or C-6 positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the aldehyde site .

Q. How does the compound interact with biological targets, and what assays are suitable for activity assessment?

- Methodological Answer :

- Enzymatic Assays : Test inhibition of dihydrofolate reductase (DHFR) or kinases using fluorometric or colorimetric readouts (e.g., NADPH depletion for DHFR).

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity against Proteus vulgaris (MIC determination).

- Molecular Docking : Use AutoDock Vina to predict binding poses with DHFR (PDB ID: 1U72) or bacterial enzymes .

Q. How can computational methods predict the compound’s reactivity or interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the aldehyde group.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to study stability.

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent IC₅₀ measurements across replicates.

- Structural Confirmation : Re-validate compound identity if activity diverges (e.g., check for tautomeric forms via 2D NMR).

- Assay Standardization : Use positive controls (e.g., methotrexate for DHFR inhibition) to calibrate experimental conditions .

Data Contradiction Analysis

Q. How to address conflicting yields from alternative synthetic routes?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to identify side products (e.g., over-oxidized intermediates).

- Solvent Optimization : Compare yields in DMSO (polar, high-boiling) vs. ethanol (protic, moderate-boiling). Evidence shows DMSO improves cyclization efficiency but may degrade aldehyde groups at >100°C .

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to minimize byproducts .

Q. Why do similar derivatives exhibit varying antimicrobial potency?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the methylamino group with bulkier substituents (e.g., benzyl) to test steric effects on bacterial membrane penetration.

- LogP Analysis : Measure partition coefficients; higher lipophilicity often correlates with enhanced Gram-negative activity (e.g., against Pseudomonas aeruginosa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.